molecular formula C14H10N2O4S B1647646 4-nitro-1-(phenylsulfonyl)-1H-indole

4-nitro-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1647646
M. Wt: 302.31 g/mol
InChI Key: IXFDFHBVHBVZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-1-(phenylsulfonyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of the benzenesulfonyl and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-(phenylsulfonyl)-1H-indole typically involves the reaction of indole with benzenesulfonyl chloride in the presence of a base, followed by nitration. The reaction conditions often include:

    Base: Commonly used bases include pyridine or triethylamine.

    Solvent: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform.

    Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The indole ring can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-Benzenesulfonyl-4-amino-1H-indole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-nitro-1-(phenylsulfonyl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-1-(phenylsulfonyl)-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonyl group can also participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1-Benzenesulfonyl-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1H-indole: Lacks the benzenesulfonyl group, which affects its solubility and reactivity.

    1-Benzyl-4-nitro-1H-indole: Contains a benzyl group instead of a benzenesulfonyl group, leading to different chemical and biological properties.

Uniqueness

4-nitro-1-(phenylsulfonyl)-1H-indole is unique due to the presence of both the benzenesulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-nitroindole

InChI

InChI=1S/C14H10N2O4S/c17-16(18)14-8-4-7-13-12(14)9-10-15(13)21(19,20)11-5-2-1-3-6-11/h1-10H

InChI Key

IXFDFHBVHBVZBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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